PROTAC Bcl-xL ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC Bcl-xL ligand-1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs) that specifically target the Bcl-xL protein. Bcl-xL is a member of the B-cell lymphoma 2 (BCL-2) protein family, which plays a crucial role in regulating apoptosis, or programmed cell death. By targeting Bcl-xL, this compound can help degrade this protein, offering potential therapeutic benefits in cancer treatment and other diseases where apoptosis regulation is disrupted .
Preparation Methods
The synthesis of PROTAC Bcl-xL ligand-1 involves several steps. The compound is typically prepared by combining a ligand that targets Bcl-xL with an E3 ubiquitin ligase recruitment ligand, connected by a chemical linker. The synthetic route includes the following steps:
Ligand Synthesis: The ligand targeting Bcl-xL is synthesized using standard organic synthesis techniques.
Linker Attachment: A chemical linker is attached to the ligand.
E3 Ligase Recruitment Ligand Attachment: The E3 ubiquitin ligase recruitment ligand is then attached to the other end of the linker.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Chemical Reactions Analysis
PROTAC Bcl-xL ligand-1 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein Bcl-xL. This involves the attachment of ubiquitin molecules to Bcl-xL, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, Bcl-xL is degraded by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins.
Common reagents used in these reactions include ubiquitin, E1 activating enzymes, E2 conjugating enzymes, and E3 ligases . The major product formed from these reactions is the degraded fragments of Bcl-xL.
Scientific Research Applications
PROTAC Bcl-xL ligand-1 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of Bcl-xL in cancer and to develop targeted therapies that degrade Bcl-xL, thereby inducing apoptosis in cancer cells
Drug Development: The compound is used in the development of new drugs that target Bcl-xL for degradation, offering a novel approach to treating diseases where Bcl-xL is overexpressed.
Biological Studies: Researchers use this compound to investigate the mechanisms of protein degradation and the role of Bcl-xL in cellular processes.
Mechanism of Action
The mechanism of action of PROTAC Bcl-xL ligand-1 involves the following steps:
Binding: The ligand portion of the compound binds to the Bcl-xL protein.
Recruitment: The E3 ubiquitin ligase recruitment ligand brings the E3 ligase into proximity with Bcl-xL.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to Bcl-xL.
Degradation: The ubiquitinated Bcl-xL is recognized and degraded by the proteasome
Comparison with Similar Compounds
PROTAC Bcl-xL ligand-1 is unique in its ability to specifically target and degrade Bcl-xL. Similar compounds include:
BH3 Mimetics: These compounds inhibit Bcl-xL but do not degrade it.
Dual Degraders: Compounds like 753b target both Bcl-xL and BCL-2, offering broader therapeutic potential but with increased complexity.
This compound stands out due to its specificity and efficiency in degrading Bcl-xL, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C32H29IN4O4S2 |
---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
ethyl 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-(4-iodophenoxy)propyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C32H29IN4O4S2/c1-2-40-30(39)28-27(11-6-18-41-22-14-12-21(33)13-15-22)43-32(35-28)37-17-16-20-7-5-8-23(24(20)19-37)29(38)36-31-34-25-9-3-4-10-26(25)42-31/h3-5,7-10,12-15H,2,6,11,16-19H2,1H3,(H,34,36,38) |
InChI Key |
NOZZAZZDPDCLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)CCCOC6=CC=C(C=C6)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.